molecular formula C5H4N4OS2 B1229760 2,6-Dithiouric acid CAS No. 6703-93-1

2,6-Dithiouric acid

Cat. No.: B1229760
CAS No.: 6703-93-1
M. Wt: 200.2 g/mol
InChI Key: SOQYJXVHBQVRDB-UHFFFAOYSA-N
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Description

2,6-Dithiouric acid, also known as 2,6-Dithiopurine, is a chemical compound with the empirical formula C5H4N4S2 . It has been proposed as a potential chemopreventive agent due to its ability to react with electrophilic carcinogens .


Molecular Structure Analysis

The molecular weight of this compound is 184.24 . The SMILES string representation of its structure is Sc1nc(S)c2[nH]cnc2n1 .


Chemical Reactions Analysis

This compound has been found to react with electrophilic carcinogens, such as benzo[a]pyrene diol epoxide . This reaction is part of the reason why this compound is considered a potential chemopreventive agent .


Physical And Chemical Properties Analysis

This compound has a melting point of over 350°C . It is classified as a non-combustible solid .

Scientific Research Applications

Chemopreventive Potential

  • Chemopreventive Agent : 2,6-Dithiopurine (DTP), a compound closely related to 2,6-dithiouric acid, has been investigated for its potential as a chemopreventive agent. It reacts with carcinogens like benzo[a]pyrene diol epoxide, indicating its utility in cancer prevention. Toxicity studies in mice showed no adverse effects at various doses, and this compound was identified as a major urinary metabolite of DTP, suggesting its role in the body's metabolism and excretion of DTP (Qing et al., 1995).

Photochemical Studies

  • Photochemical Reactions : Research on 2,6-dithiopurine in low-temperature argon and nitrogen matrices has shown that it adopts a specific tautomeric form, and UV-induced reactions converting this form were observed. These findings have implications for understanding the photochemical properties of similar compounds (Rostkowska et al., 2003).

Neuroprotection

  • Neuroprotective Analogues : Uric acid analogs like 1,7-dimethyluric acid and 6,8-dithiouric acid have shown promise in preclinical development for neuroprotection. These compounds exhibit increased solubility compared to uric acid and have demonstrated effectiveness in reducing brain damage and improving outcomes in mouse models of stroke (Haberman et al., 2007).

Analytical Chemistry

  • Metal Ion Detection : Dithio-oxamide, a compound related to dithiouric acid, has been used as a colorimetric reagent for the detection of metal ions such as Ni(II), Co(II), and Cu(II). This application underlines the potential of similar sulfur-containing compounds in analytical chemistry (Banerji & Dey, 1958).

Electrophilic Toxicant Scavenging

  • Scavenging Electrophilic Toxicants : Studies have shown that 2,6-dithiopurine and its major metabolite, this compound, react with various electrophilic toxicants, suggesting their potential use in mitigating the effects of these harmful substances (Qing et al., 1996).

Properties

IUPAC Name

2,6-bis(sulfanylidene)-7,9-dihydro-3H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS2/c10-4-6-1-2(7-4)8-5(12)9-3(1)11/h(H4,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQYJXVHBQVRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N1)NC(=S)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390558
Record name NSC29192
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6703-93-1
Record name NSC38716
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38716
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC29192
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC29192
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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